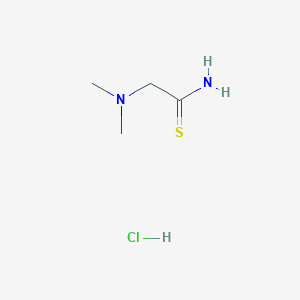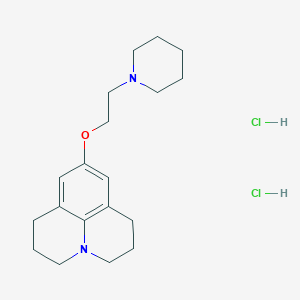
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-piperidinyl)ethoxy)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-piperidinyl)ethoxy)-, dihydrochloride is a synthetic compound primarily used in scientific research. This compound is commonly referred to as THIQ. THIQ is a heterocyclic compound containing a quinolizine ring system. THIQ has been extensively studied for its potential use in various scientific applications.
作用機序
THIQ acts as an agonist at the dopamine D3 receptor. This receptor is primarily located in the mesolimbic system of the brain, which is involved in reward, motivation, and addiction. Activation of the dopamine D3 receptor by THIQ leads to increased dopamine release, which can reinforce drug-seeking behavior.
生化学的および生理学的効果
THIQ has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the dopamine D3 receptor, THIQ has been shown to increase the release of other neurotransmitters, including norepinephrine and serotonin. THIQ has also been shown to modulate the activity of ion channels, which can affect neuronal excitability.
実験室実験の利点と制限
THIQ has several advantages for use in laboratory experiments. It is a highly specific and potent agonist for the dopamine D3 receptor, which makes it useful for studying the role of this receptor in addiction and other behaviors. However, THIQ has some limitations, including its potential for off-target effects and its relatively short half-life.
将来の方向性
There are several potential future directions for research involving THIQ. One area of interest is the development of more selective agonists for the dopamine D3 receptor, which could lead to improved understanding of the role of this receptor in addiction and other behaviors. Another area of interest is the use of THIQ in the development of novel treatments for addiction and other disorders. Finally, THIQ could also be used in the development of new imaging agents for studying the dopamine D3 receptor in vivo.
合成法
THIQ can be synthesized through a variety of methods. One common method involves the reaction of 2-(1-piperidinyl)ethanol with 2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizine in the presence of a strong acid catalyst. This reaction produces THIQ as a dihydrochloride salt.
科学的研究の応用
THIQ has been used in scientific research for a variety of applications. One common use of THIQ is in the study of addiction and drug abuse. THIQ has been shown to bind to and activate the dopamine D3 receptor, which is involved in the reward pathway of the brain. This activation can lead to increased dopamine release, which is associated with addictive behaviors.
特性
CAS番号 |
130260-18-3 |
|---|---|
製品名 |
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-piperidinyl)ethoxy)-, dihydrochloride |
分子式 |
C19H30Cl2N2O |
分子量 |
373.4 g/mol |
IUPAC名 |
7-(2-piperidin-1-ylethoxy)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene;dihydrochloride |
InChI |
InChI=1S/C19H28N2O.2ClH/c1-2-8-20(9-3-1)12-13-22-18-14-16-6-4-10-21-11-5-7-17(15-18)19(16)21;;/h14-15H,1-13H2;2*1H |
InChIキー |
NEQTVCNLSWKWGW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC2=CC3=C4C(=C2)CCCN4CCC3.Cl.Cl |
正規SMILES |
C1CCN(CC1)CCOC2=CC3=C4C(=C2)CCCN4CCC3.Cl.Cl |
その他のCAS番号 |
130260-18-3 |
同義語 |
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-piperidinyl)eth oxy)-, dihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



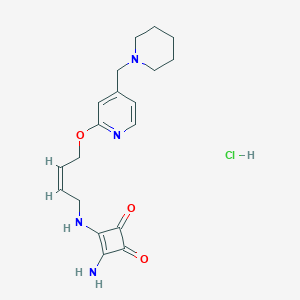
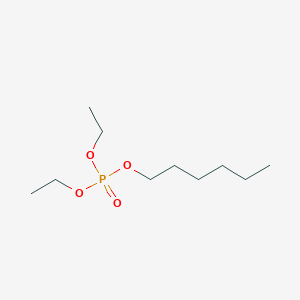
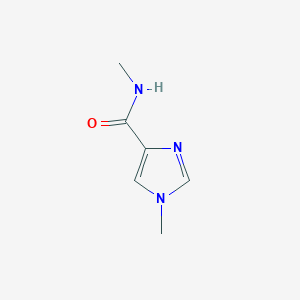
![(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B143755.png)
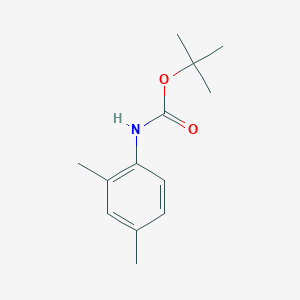
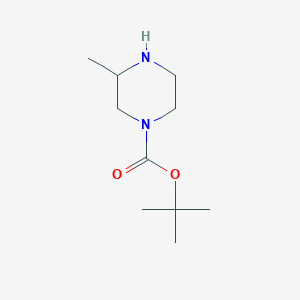
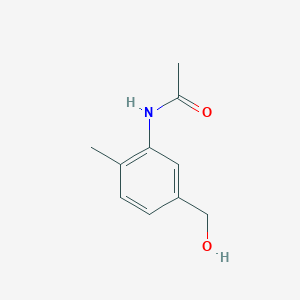
![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)
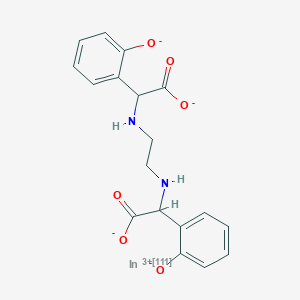
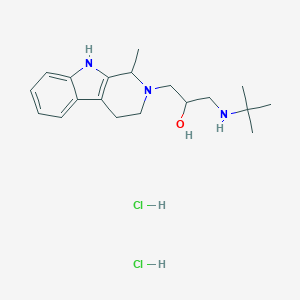
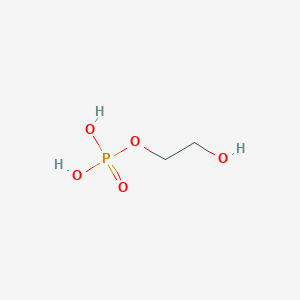
![1-Chloro-3-ethynylbicyclo[1.1.1]pentane](/img/structure/B143778.png)
![methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B143780.png)
